N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes:
Properties
IUPAC Name |
N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-25-14-6-4-3-5-12(14)17(23)20-21-18(24)16(28-19(21)27)10-11-7-8-13(22)15(9-11)26-2/h3-10,22H,1-2H3,(H,20,23)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRKCLDEOILOG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a compound belonging to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core structure with various substituents that contribute to its biological activity. The presence of the methoxy and hydroxy groups enhances its solubility and potential interactions with biological targets.
Antioxidant Activity
Several studies have demonstrated that thiazolidinones exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells. Research has shown that derivatives of thiazolidinones can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .
Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have been investigated for their antimicrobial properties. In vitro studies have indicated that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies have reported that thiazolidinones can downregulate the expression of TNF-alpha and IL-6 in various cellular models, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
Thiazolidinones are being explored for their anticancer properties. The compound has been found to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulatory proteins. Specific studies have highlighted its efficacy against breast and colon cancer cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
- Gene Expression Modulation : It influences the expression levels of genes associated with oxidative stress and apoptosis.
- Cell Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide exhibit significant anticancer properties. The mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation and survival pathways .
- A study demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival .
- Anti-inflammatory Properties
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Antidiabetic Potential
- Similar thiazolidinone compounds have been investigated for their antidiabetic effects. They may act by enhancing insulin sensitivity or modulating glucose metabolism pathways, making them suitable for further exploration as multi-target antidiabetic agents.
Case Studies and Research Findings
- In Vitro Studies
- Molecular Docking Studies
Comparison with Similar Compounds
Key Properties :
- Molecular weight: ~431 g/mol (analogous to ) .
- LogP (XLogP3): ~3.6, indicating moderate lipophilicity .
- Hydrogen bond donors/acceptors: 2/8, suggesting polar interactions .
Comparison with Structural Analogs
Substituent Variations on the Benzamide Group
Variations in the Methylidene Aromatic Ring
Modifications in the Thiazolidinone Core
Q & A
Q. Basic
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
- IR : Identify C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches.
- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 431.06). Compare with PubChem’s computed data for validation .
How to refine twinned crystals in SC-XRD analysis?
Advanced
Use SHELXL’s twin refinement (HKLF5 format) with the TWIN and BASF commands. For non-merohedral twinning, apply a twin matrix (e.g., 0 -1 0 / -1 0 0 / 0 0 -1). Adjust the twin scale factor iteratively. Validate with the R1 factor (<5%) and check for residual electron density peaks .
How to design derivatives for structure-activity relationship (SAR) studies?
Advanced
Modify the hydroxy/methoxy substituents via alkylation or acylation. Introduce electron-withdrawing groups (e.g., -NO2, -Cl) to the benzamide moiety to assess electronic effects. Use Suzuki-Miyaura coupling to diversify the arylidene group. Characterize derivatives via SC-XRD and assess bioactivity in enzyme inhibition assays .
What solvent systems improve recrystallization purity?
Basic
DMF-ethanol (1:3 v/v) is ideal for removing unreacted aldehyde impurities. For polar by-products, use gradient cooling (60°C → 4°C over 12 hours). Monitor crystal morphology under polarized light to avoid solvate formation. For stubborn impurities, employ column chromatography with silica gel (ethyl acetate/hexane, 3:7) .
How to address low batch purity in scaled-up synthesis?
Advanced
Implement flash chromatography with a gradient elution (hexane → ethyl acetate → methanol). Use prep-HPLC (C18 column, 0.1% TFA in water/acetonitrile) for final polishing. Quantify impurities via LC-MS and adjust stoichiometry (e.g., excess aldehyde) to suppress side reactions. Validate with 1H NMR integration .
How to perform conformational analysis using DFT?
Advanced
Optimize geometry at the B3LYP/6-31G(d) level in Gaussian 16. Compare calculated bond lengths/angles with SC-XRD data. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For tautomerism, compute Gibbs free energy differences (ΔG) between keto and enol forms using PCM solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
